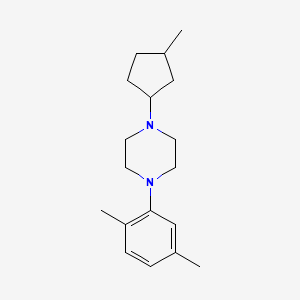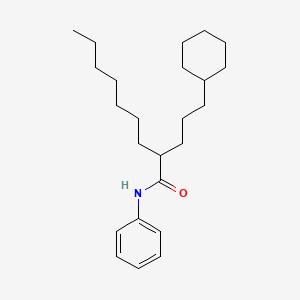![molecular formula C19H14N2O7 B5056414 [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B5056414.png)
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is an organic compound that features both a nitrophenyl group and a dioxoisoindolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves the reaction of 4-nitrobenzaldehyde with phthalic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学研究应用
Chemistry
In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its nitrophenyl group can serve as a chromophore, allowing for easy detection and quantification in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction products (amines) can be explored for their pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of high-value products.
作用机制
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes that catalyze oxidation and reduction reactions, modulating their activities.
相似化合物的比较
Similar Compounds
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate: shares similarities with other nitrophenyl and dioxoisoindolyl compounds.
4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.
Phthalic anhydride: Another precursor used in the synthesis.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow for diverse chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7/c22-16(12-5-7-13(8-6-12)21(26)27)11-28-17(23)9-10-20-18(24)14-3-1-2-4-15(14)19(20)25/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKBXKWGGVUBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![2-methylpropyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![Ethyl 2-({[(3-propoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)
![ETHYL 2-({5-METHYL-6-NITRO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B5056371.png)

![2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene](/img/structure/B5056386.png)
![N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide](/img/structure/B5056389.png)
![hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate](/img/structure/B5056404.png)
![6-isobutoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5056406.png)
![5-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-N-isopropyl-2-pyrimidinamine trifluoroacetate](/img/structure/B5056421.png)

